molecular formula C66H69N7O10 B2812475 PROTAC ERalpha Degrader-1 CAS No. 2417369-94-7

PROTAC ERalpha Degrader-1

Cat. No.: B2812475
CAS No.: 2417369-94-7
M. Wt: 1120.317
InChI Key: SNBOCOFSYPHJLP-XJQCFLMPSA-N
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Description

PROTAC ERα Degrader-1 is a heterobifunctional molecule designed to selectively degrade estrogen receptor alpha (ERα), a nuclear hormone receptor implicated in breast cancer and other hormone-dependent malignancies. Its structure comprises three components:

  • E3 ubiquitin ligase-binding moiety: Recruits an E3 ligase (exact identity unspecified in available literature) to facilitate ubiquitination and proteasomal degradation of ERα .
  • ERα-targeting warhead: Binds specifically to ERα, leveraging ligand-binding domain interactions.
  • Linker: Connects the E3 ligase binder and ERα warhead; length and chemistry influence ternary complex stability and degradation efficiency .

Properties

IUPAC Name

4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]-N-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H69N7O10/c1-7-54(46-13-9-8-10-14-46)61(48-22-27-52(74)28-23-48)49-24-29-53(30-25-49)83-36-34-71(5)60(75)42-82-38-37-81-35-33-69-64(77)50-18-20-51(21-19-50)65(78)73-44(3)62(70-63(76)43(2)68-4)66(79)72(57-31-17-45(40-67)39-58(57)73)41-56-55-16-12-11-15-47(55)26-32-59(56)80-6/h8-32,39,43-44,62,68,74H,7,33-38,41-42H2,1-6H3,(H,69,77)(H,70,76)/b61-54-/t43-,44-,62-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBOCOFSYPHJLP-XJQCFLMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4C(C(C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)C(C)NC)C)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4[C@H]([C@@H](C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)[C@H](C)NC)C)/C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H69N7O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1120.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC ERalpha Degrader-1 involves a modular approach, utilizing three main components: an E3 ligase ligand, a linker, and an estrogen receptor alpha ligand. The process begins with the identification of suitable ligands for both the estrogen receptor alpha and the E3 ligase. These ligands are then connected via a linker, typically using established chemical reactions such as amide coupling, click chemistry, nucleophilic substitution, or reductive amination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes scaling up the synthesis of individual components and their subsequent coupling. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

PROTAC ERalpha Degrader-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives .

Scientific Research Applications

Efficacy in Preclinical Studies

Recent studies have demonstrated that PROTAC ERalpha Degrader-1 exhibits potent degradation of ERα in various breast cancer cell lines. For instance, in vitro assays indicated that this compound could achieve over 90% degradation of ERα within 24 hours at concentrations as low as 5 μM . Additionally, it has been shown to inhibit gene transcription and reduce cell proliferation effectively, indicating its potential as a therapeutic agent against ER+ breast cancers .

Comparative Efficacy

A comparative analysis between this compound and traditional selective estrogen receptor degraders (SERDs) like fulvestrant revealed that PROTACs could induce more profound and sustained degradation of ERα. This is particularly significant in cases where SERDs fail due to mutations or alterations in the receptor .

In Vivo Studies

While in vitro results are promising, in vivo studies have highlighted some challenges associated with the metabolic stability of PROTACs. For instance, a study noted a disconnect between in vitro efficacy and in vivo performance, attributed to metabolic instability leading to the formation of competing metabolites . Optimizing the linker structure within PROTACs is essential to enhance their metabolic stability and overall therapeutic efficacy.

Clinical Implications

The clinical relevance of this compound is underscored by its ability to target resistant forms of ERα. Given that approximately 70% of breast cancers express ERα, this compound has significant potential for treating patients who have developed resistance to conventional therapies. Ongoing clinical trials are evaluating its safety and efficacy in advanced stages of breast cancer treatment .

Case Studies

  • Case Study 1: Efficacy in MCF-7 Cells
    • Objective : To evaluate degradation efficiency.
    • Findings : Treatment with PROTAC resulted in over 90% degradation of ERα after 24 hours at a concentration of 5 μM, leading to reduced cell viability.
  • Case Study 2: Resistance Mechanisms
    • Objective : To assess effectiveness against LBD mutations.
    • Findings : PROTAC demonstrated significant activity against mutant forms of ERα that are typically resistant to SERDs, providing a new avenue for treatment .

Data Summary Table

Application AreaFindingsReferences
In Vitro Efficacy>90% degradation of ERα in MCF-7 cells at 5 μM ,
Resistance MechanismsEffective against LBD mutations ,
In Vivo PerformanceChallenges with metabolic stability
Clinical TrialsOngoing evaluations for advanced breast cancer ,

Mechanism of Action

PROTAC ERalpha Degrader-1 exerts its effects by simultaneously binding to the estrogen receptor alpha and an E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, leading to the ubiquitination of the estrogen receptor alpha. The ubiquitinated protein is then recognized and degraded by the proteasome, effectively reducing the levels of estrogen receptor alpha in the cell. This mechanism allows for the selective and efficient degradation of the target protein .

Comparison with Similar Compounds

Molecular Specifications :

  • CAS Number : 2417369-94-7
  • Molecular Formula : C₆₆H₆₉N₇O₁₀
  • Molecular Weight : 1120.3 g/mol .

PROTAC ERα Degrader-1 is compared to other PROTACs targeting nuclear receptors, epigenetic regulators, or metabolic enzymes. Key differentiating factors include target specificity , E3 ligase recruitment , linker design , and efficacy metrics (e.g., DC₅₀, Dmax).

Table 1: Comparative Analysis of PROTAC ERα Degrader-1 and Similar Degraders
Compound Target E3 Ligase Molecular Weight (g/mol) Key Efficacy Data Selectivity Insights Reference
PROTAC ERα Degrader-1 ERα Unspecified 1120.3 Reduces ERα levels in vitro Likely ERα > ERβ (inferred from ligand binding )
PROTAC EED Degrader-1 EED (PRC2) VHL 1054.2 IC₅₀ = 8.17 nM; pKD = 9.02 Selective for EED over other PRC2 subunits
PROTAC HK2 Degrader-1 HK2 Unspecified ~1100 (estimated) Reduces atherosclerosis in mice; IC₅₀ not reported Targets HK2 in glycolytic pathway
PROTAC ERRα Degrader-2 ERRα MDM2 1150.99 Degrades ERRα at 1 μM in cell models High for ERRα over ERα/ERβ
PROTAC EZH2 Degrader-1 EZH2 (PRC2) CRBN ~1000 (estimated) IC₅₀ = 1.97 nM in H128-LM cells Selective for mutant EZH2 in DLBCL
Key Insights from Comparisons :

Target Specificity :

  • PROTAC ERα Degrader-1 is distinct in its focus on ERα, whereas PROTAC ERRα Degrader-2 targets ERRα, a related but functionally divergent nuclear receptor . Ligand-binding studies suggest ERα-selective PROTACs may avoid off-target effects on ERβ, which has different tissue distribution and roles .

E3 Ligase Utilization :

  • PROTAC EED Degrader-1 employs VHL, a widely expressed E3 ligase, whereas PROTAC ERRα Degrader-2 uses MDM2, which may influence tissue-specific degradation efficiency . The E3 ligase in PROTAC ERα Degrader-1 remains uncharacterized, posing questions about its applicability in diverse cancer models.

Linker Design :

  • PROTACs with medium-length linkers (e.g., 8–12 Å) often exhibit optimal ternary complex formation. PROTAC ERα Degrader-1’s linker length is unspecified, but computational models (e.g., DeepPROTACs) suggest linker geometry critically impacts degradation kinetics .

Efficacy and Selectivity: While PROTAC EZH2 Degrader-1 shows nanomolar potency in lymphoma models, PROTAC ERα Degrader-1 lacks published DC₅₀/Dmax values, limiting direct efficacy comparisons. PROTAC HK2 Degrader-1 demonstrates in vivo utility in atherosclerosis, highlighting PROTAC versatility beyond oncology .

Biological Activity

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a promising strategy for targeted protein degradation, particularly in the context of estrogen receptor alpha (ERα) degradation for the treatment of ER-positive breast cancers. This article focuses on the biological activity of the compound known as PROTAC ERalpha Degrader-1, detailing its mechanisms, efficacy, and potential clinical applications.

Overview of this compound

This compound is designed to selectively target and degrade the estrogen receptor alpha, a key player in breast cancer progression. By utilizing a bifunctional molecule that recruits an E3 ubiquitin ligase, specifically von Hippel–Lindau (VHL), this compound facilitates the ubiquitination and subsequent proteasomal degradation of ERα. This mechanism is particularly advantageous over traditional therapies that primarily target the ligand-binding domain (LBD) of ERα, which can lead to drug resistance due to mutations in this domain.

The mechanism by which this compound operates involves several critical steps:

  • Binding : The PROTAC binds to both ERα and VHL, forming a ternary complex.
  • Ubiquitination : This complex promotes the ubiquitination of ERα.
  • Degradation : The tagged protein is recognized by the proteasome and degraded.

This process effectively reduces intracellular levels of ERα, leading to decreased estrogen signaling and inhibition of tumor growth.

Efficacy and Biological Activity

Research has demonstrated that this compound exhibits significant biological activity across various breast cancer cell lines. Key findings include:

  • Dose-Dependent Degradation : In studies involving MCF-7 cells, PROTAC demonstrated a DC50 (the concentration at which 50% degradation occurs) of less than 5 μM, indicating potent degradation capabilities at low concentrations .
  • Time-Dependent Effects : Maximum degradation efficiency was observed after 4 hours of treatment with 5 μM PROTAC .
  • Resistance Overcoming : ERE-PROTAC effectively degraded ERα in fulvestrant-resistant cells, highlighting its potential as a therapeutic option for patients who have developed resistance to conventional treatments .

Comparative Studies

A comparative analysis with other compounds such as SERDs (Selective Estrogen Receptor Degraders) reveals distinct advantages for PROTACs:

Compound TypeMechanismEfficacyResistance Handling
SERDBinds LBDModerateLimited
PROTACTargets DBD & recruits E3 ligaseHighEffective against resistant strains

This table underscores the enhanced efficacy and broader application potential of PROTACs in treating resistant forms of breast cancer.

Case Studies

Recent studies have provided insights into the clinical relevance and effectiveness of this compound:

  • In Vitro Studies : In multiple ER+ breast cancer cell lines, including T47D and MCF-7, treatment with PROTAC resulted in a reduction of ERα levels to below 20% compared to control groups .
  • In Vivo Disconnect : Despite strong in vitro results, some studies noted a disconnect in vivo due to metabolic instability affecting degradation efficacy. Optimizing linker stability remains crucial for maximizing therapeutic outcomes .

Future Directions

The future development of PROTACs like ERalpha Degrader-1 focuses on enhancing metabolic stability and further exploring their application in various cancers. Ongoing research aims to identify novel E3 ligases that can be utilized alongside different target proteins beyond ERα, potentially broadening the scope of targeted therapies available for cancer treatment.

Q & A

Q. What is the structural composition of PROTAC ERα Degrader-1, and how does it mediate ERα degradation?

PROTAC ERα Degrader-1 is a heterobifunctional molecule comprising three domains: (1) an ERα-binding moiety (e.g., derived from selective estrogen receptor modulators like Raloxifene analogs), (2) a linker region, and (3) an E3 ubiquitin ligase-recruiting ligand (e.g., MDM2 or CRBN-based ligands). The linker length and chemistry are critical for optimal ternary complex formation between ERα, the PROTAC, and the E3 ligase. Upon binding, the PROTAC facilitates ubiquitination of ERα, leading to proteasomal degradation .

Methodological Insight: To confirm structural integrity, use NMR spectroscopy and mass spectrometry to validate molecular weight and connectivity. For mechanistic validation, employ Western blotting to monitor ERα levels post-treatment in ERα-positive cell lines (e.g., MCF7) .

Q. What experimental models are suitable for evaluating PROTAC ERα Degrader-1’s degradation efficiency?

  • In vitro : Use ERα-positive breast cancer cell lines (e.g., MCF7 or T47D) treated with varying PROTAC concentrations (e.g., 10 nM–1 µM) over 6–24 hours. Quantify degradation via immunoblotting or immunofluorescence.
  • In vivo : Xenograft models with ERα-dependent tumors can assess pharmacokinetics and pharmacodynamics. Monitor tumor regression and ERα levels in tissue lysates using LC-MS/MS .

Key Controls: Include cells treated with PROTAC components (ligand-only or E3 ligase-recruiter-only) to rule out non-specific effects .

Q. How can researchers validate the specificity of PROTAC ERα Degrader-1 for ERα over other estrogen receptors (e.g., ERβ)?

Perform parallel degradation assays in ERβ-expressing cell lines (e.g., MDA-MB-231) or use siRNA knockdown of ERα to confirm on-target effects. Proteome-wide mass spectrometry (e.g., TMT labeling) can identify off-target protein degradation .

Advanced Research Questions

Q. How can linker optimization improve PROTAC ERα Degrader-1’s degradation efficiency and cellular permeability?

Linker design impacts ternary complex stability and PROTAC bioavailability. Key strategies:

  • Length : Test polyethylene glycol (PEG) or alkyl-based linkers (e.g., 8–12 carbons) to balance rigidity and flexibility.
  • Solubility : Introduce polar groups (e.g., hydroxyls) to enhance aqueous solubility without compromising membrane permeability.
  • In silico Modeling : Use molecular dynamics simulations to predict optimal linker conformations for ERα-E3 ligase proximity .

Validation: Compare degradation efficiency (DC50 values) and cellular uptake (via fluorescence-tagged PROTACs) across linker variants .

Q. How should researchers address discrepancies between in vitro and in vivo degradation efficacy of PROTAC ERα Degrader-1?

Discrepancies often arise from poor pharmacokinetics (e.g., rapid clearance) or insufficient target engagement in vivo. Mitigation steps:

  • Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite stability using radiolabeled PROTACs.
  • Dose Optimization : Adjust dosing frequency based on PROTAC’s degradation kinetics (e.g., sustained vs. pulsatile degradation).
  • Biomarker Analysis : Correlate ERα degradation in tumor biopsies with circulating tumor DNA (ctDNA) changes to assess target engagement .

Q. What strategies can mitigate resistance to PROTAC ERα Degrader-1 in long-term ERα+ cancer models?

Resistance mechanisms may include E3 ligase downregulation or ERα mutations. Solutions:

  • Combinatorial Therapy : Pair PROTACs with inhibitors of compensatory pathways (e.g., CDK4/6 or mTOR inhibitors).
  • E3 Ligase Alternation : Develop parallel PROTACs recruiting alternative E3 ligases (e.g., VHL or IAP) to bypass resistance .
  • CRISPR Screening : Identify resistance-associated genes via genome-wide knockout screens in PROTAC-treated cells .

Data Analysis and Technical Challenges

Q. How can researchers distinguish PROTAC-mediated ERα degradation from transcriptional repression in RNA-seq datasets?

  • Time-Course Analysis : Degradation causes rapid protein loss (within hours), while transcriptional repression alters mRNA levels over days.
  • Proteasome Inhibition : Treat cells with MG-132; PROTAC-induced degradation will be reversed, but transcriptional effects persist .

Q. What methodologies are recommended for quantifying ternary complex formation kinetics?

  • Surface Plasmon Resonance (SPR) : Measure binding affinities between PROTAC, ERα, and E3 ligase components.
  • Cryo-EM : Resolve ternary complex structures to identify critical binding interfaces for rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.